7-Position Substituent Confers Superior RSK2 Kinase Inhibitory Potency Relative to 5-Position Analogs
In a systematic SAR exploration of 2-amino-benzoxazole RSK2 inhibitors, compounds bearing substitution exclusively at the 7-position demonstrated consistently higher inhibitory potency compared to analogs with substituents at the 5- or 6-positions. The 7-substituted benzoxazole series, from which benzo[d]oxazol-7-ylmethanol serves as the foundational synthetic precursor, yielded RSK2 IC₅₀ values as low as 12 nM for optimized derivatives, representing a >10-fold improvement in potency over the corresponding 5-substituted core scaffolds evaluated in the same assay platform [1].
| Evidence Dimension | RSK2 kinase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 7-Substituted benzoxazole derivatives: IC₅₀ range 12–160 nM (N-terminal RSK2 kinase assay) |
| Comparator Or Baseline | 5-Substituted benzoxazole core derivatives: IC₅₀ typically >1 μM (where comparable substitution tested) |
| Quantified Difference | Potency improvement: >10-fold for 7-position substitution over 5-position in optimized leads |
| Conditions | Biochemical kinase activity assay measuring RSK2 N-terminal kinase domain inhibition; ATP concentration at Km; 60-minute incubation; TR-FRET detection |
Why This Matters
For medicinal chemistry procurement, selecting the 7-ylmethanol building block enables access to a structurally validated kinase inhibitor chemical space that cannot be replicated using alternative 5- or 6-substituted benzoxazole starting materials.
- [1] Costales A, et al. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2014;24(6):1592-1596. Table 1, Compounds 8, 11, 27. View Source
